Conformational Flexibility: Ethylene Spacer vs. Rigid Analogs
The target compound contains an ethylene (–CH2–CH2–) spacer between the amide nitrogen and the benzoate ester oxygen, whereas the closest analog, Ethyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 50888-97-6), has the amino group directly attached to the aromatic ring with no spacer, resulting in a rigid, conjugated system. This ethylene bridge introduces two additional rotatable bonds, increasing conformational flexibility (predicted 7 vs. 5 rotatable bonds for the analog). This increased flexibility can influence binding entropy and target engagement in ways not possible with rigid analogs . [Class-level inference: comparator rotatable bond count not experimentally verified; based on structural comparison.]
| Evidence Dimension | Molecular topology: spacer type and rotatable bond count |
|---|---|
| Target Compound Data | Flexible ethylene (–O–CH2–CH2–NH–) spacer; calculated ~7 rotatable bonds; not directly conjugated to either aromatic ring. |
| Comparator Or Baseline | Ethyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 50888-97-6): Rigid –NH– directly attached to aromatic ring; calculated ~5 rotatable bonds; conjugated amide-aryl system. |
| Quantified Difference | 2 additional rotatable bonds; fundamentally different conformational ensemble. |
| Conditions | Structural analysis based on SMILES: Target: C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]; Analog: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]. No experimental X-ray or NMR conformation data available. |
Why This Matters
For structure-activity relationship (SAR) exploration, the flexible spacer offers a distinct chemical space that cannot be explored using rigid phenyl-amino analogs, justifying procurement when spatial separation of pharmacophoric elements is a design objective.
